Cas no 903883-22-7 (Acetyl-Amyloid β-Protein (1-6))

Acetyl-Amyloid β-Protein (1-6) 化学的及び物理的性質

名前と識別子

-

- Acetyl-Amyloid β-Protein (1-6)

- Acetyl-Amyloid β-Protein (1-6) amide

- L-Histidinamide, N-acetyl-L-α-aspartyl-L-alanyl-L-α-glutamyl-L-phenylalanyl-L-arginyl-

- Acetyl-Amyloid β-Protein (1-6) amide trifluoroacetate salt

-

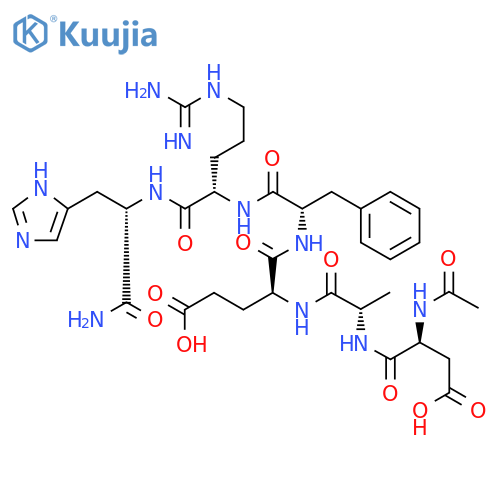

- インチ: 1S/C35H50N12O11/c1-18(42-33(57)26(15-28(51)52)43-19(2)48)30(54)44-23(10-11-27(49)50)32(56)47-25(13-20-7-4-3-5-8-20)34(58)45-22(9-6-12-40-35(37)38)31(55)46-24(29(36)53)14-21-16-39-17-41-21/h3-5,7-8,16-18,22-26H,6,9-15H2,1-2H3,(H2,36,53)(H,39,41)(H,42,57)(H,43,48)(H,44,54)(H,45,58)(H,46,55)(H,47,56)(H,49,50)(H,51,52)(H4,37,38,40)/t18-,22-,23-,24-,25-,26-/m0/s1

- InChIKey: GTHSRUQEDKNWPD-VVKHCXNMSA-N

- ほほえんだ: [C@H](C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@H](C(=O)N)CC1NC=NC=1)(NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H](NC(=O)C)CC(=O)O)CC1C=CC=CC=1

Acetyl-Amyloid β-Protein (1-6) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB545452-5mg |

Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate; . |

903883-22-7 | 5mg |

€238.80 | 2024-08-02 | ||

| abcr | AB545452-1mg |

Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate; . |

903883-22-7 | 1mg |

€157.60 | 2024-08-02 | ||

| abcr | AB545452-5 mg |

Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate; . |

903883-22-7 | 5mg |

€238.80 | 2023-03-10 | ||

| abcr | AB545452-1 mg |

Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate; . |

903883-22-7 | 1mg |

€157.60 | 2023-03-10 |

Acetyl-Amyloid β-Protein (1-6) 関連文献

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

Acetyl-Amyloid β-Protein (1-6)に関する追加情報

Comprehensive Analysis of Acetyl-Amyloid β-Protein (1-6) (CAS No. 903883-22-7): Structure, Function, and Research Applications

The Acetyl-Amyloid β-Protein (1-6) (CAS No. 903883-22-7) is a synthetic peptide fragment derived from the N-terminal region of the amyloid β-protein (Aβ), a key molecule implicated in neurodegenerative diseases such as Alzheimer's disease (AD). This acetylated hexapeptide has garnered significant attention in neuroscience research due to its role in modulating amyloid aggregation and its potential as a diagnostic or therapeutic target. With the growing global burden of AD and related protein misfolding disorders, understanding the molecular mechanisms of Aβ fragments like this compound has become a critical focus for researchers.

Structurally, Acetyl-Amyloid β-Protein (1-6) consists of the first six amino acids (DAEFRH) of the full-length Aβ peptide, with an acetyl group attached to the N-terminus. This modification enhances the peptide's stability and mimics post-translational modifications observed in vivo. The sequence plays a crucial role in the initial stages of Aβ oligomerization, a process strongly correlated with neurotoxicity. Recent studies suggest that this fragment may act as a "seed" for larger amyloid fibrils, making it valuable for investigating early-stage aggregation inhibitors – a hot topic in current AD drug discovery.

From a technical perspective, CAS No. 903883-22-7 is characterized by high purity (>95% typically) and specific molecular weight (771.8 g/mol). Researchers utilize advanced techniques like mass spectrometry, circular dichroism, and nuclear magnetic resonance (NMR) to analyze its conformational properties. These methods help elucidate how minor sequence variations or modifications (like acetylation) influence the peptide's behavior in biophysical assays and cell culture models.

The scientific community has shown particular interest in Acetyl-Amyloid β-Protein (1-6) for several emerging applications. First, it serves as a valuable tool for developing antibody-based diagnostics, as many commercial anti-Aβ antibodies recognize this N-terminal epitope. Second, it's used in surface plasmon resonance (SPR) studies to measure binding kinetics with potential therapeutic compounds. Third, modified versions of this peptide are being explored as components of multivalent inhibitors designed to block toxic Aβ aggregation pathways – an approach gaining traction in precision medicine for neurodegenerative diseases.

Recent breakthroughs have revealed unexpected roles for short Aβ fragments like Acetyl-Amyloid β-Protein (1-6) in cellular signaling. Some studies suggest these peptides may interact with membrane receptors or influence calcium homeostasis, opening new avenues for understanding AD pathophysiology beyond the classical amyloid cascade hypothesis. This aligns with current trends in neuroscience emphasizing the multi-target drug discovery paradigm and the importance of early molecular events in disease progression.

From a technical perspective, working with CAS No. 903883-22-7 requires specific considerations. The peptide is typically supplied as a lyophilized powder that should be stored at -20°C. Reconstitution is generally performed in aqueous buffers (often with slight acidity to enhance solubility), though some researchers use organic co-solvents for particular applications. Stability studies indicate that the acetyl group improves resistance to aminopeptidase degradation compared to the native sequence, making it more suitable for certain in vitro and ex vivo experiments.

The commercial availability of Acetyl-Amyloid β-Protein (1-6) from multiple suppliers has facilitated its adoption across diverse research areas. Current applications range from ELISA development and antibody production to sophisticated biophysical studies of protein-protein interactions. Some innovative uses include incorporating the peptide into biosensor platforms for early AD detection and designing nanoparticle conjugates for targeted drug delivery – both active areas of translational research.

Looking forward, the significance of CAS No. 903883-22-7 is likely to grow as the scientific community shifts focus toward preventive strategies for neurodegenerative diseases. Its relatively simple structure makes it an ideal model for computational studies of molecular dynamics and aggregation pathways. Furthermore, the development of PET radiotracers targeting Aβ fragments could benefit from insights gained with this acetylated peptide. These directions reflect the broader movement toward personalized medicine and biomarker discovery in neurology.

Quality control of Acetyl-Amyloid β-Protein (1-6) remains crucial for research reproducibility. Reputable manufacturers provide comprehensive analytical data including HPLC chromatograms, mass spec verification, and amino acid analysis. Researchers are advised to verify these certificates of analysis, especially when studying subtle aspects of peptide aggregation kinetics or structure-activity relationships. Such rigor is particularly important given increasing emphasis on research reproducibility in biomedical sciences.

In summary, Acetyl-Amyloid β-Protein (1-6) (CAS No. 903883-22-7) represents a strategically important tool in contemporary neuroscience research. Its applications span fundamental studies of protein misfolding, development of diagnostic reagents, and screening platforms for therapeutic candidates. As our understanding of Aβ biology evolves – particularly regarding the roles of N-terminal fragments and post-translational modifications – this acetylated peptide will continue to provide valuable insights into one of medicine's most challenging puzzles: the molecular basis of Alzheimer's disease and related dementias.

903883-22-7 (Acetyl-Amyloid β-Protein (1-6)) 関連製品

- 1443341-24-9((2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol)

- 944885-43-2(butyl(1H-indol-4-yl)methylamine)

- 698-76-0(δ-Octanolactone)

- 884-39-9(Methyldopa hydrochloride)

- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)

- 439863-62-4((4-Fluoro-2-methylphenyl)hydrazine hydrochloride)

- 2225176-50-9(5-Fluoro-2-ethylpyridine-4-boronic acid)

- 1805040-76-9(2-(Difluoromethyl)-3-methoxypyridine-5-sulfonamide)

- 1156525-76-6(methyl 3-(methyl(pentan-3-yl)amino)propanoate)

- 2034536-98-4(2-bromo-N-{5-(furan-2-yl)pyridin-3-ylmethyl}-5-methoxybenzamide)